![molecular formula C16H19N3O5 B6343670 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1246851-12-6](/img/structure/B6343670.png)

4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

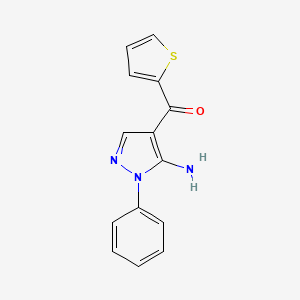

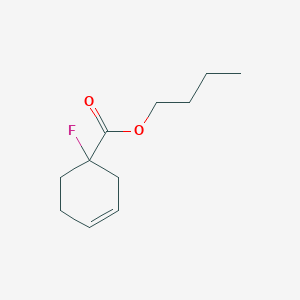

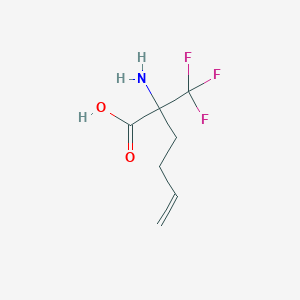

4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 333.13247072 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tubulin, a protein that forms the cytoskeleton of cells . Tubulin plays a critical role in cell function and growth, making it a vital molecular target for cancer chemotherapeutic drugs .

Mode of Action

The compound inhibits tubulin polymerization, disrupting the microtubule dynamics within cells . This inhibition leads to an imbalance in microtubule dynamics, exposing the cell to mitotic catastrophe and metaphase arrest .

Biochemical Pathways

The compound affects the pathway of tubulin polymerization. By inhibiting this process, it disrupts the formation of the cytoskeleton, a crucial component for cell division and growth . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The compound exhibits potent antiproliferative activity against various cell lines, including HeLa, MCF-7, and A549 . It can cause G2/M phase cell cycle arrest and apoptosis in HeLa cells .

Biochemical Analysis

Biochemical Properties

The TMP group in 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit potent antiproliferative activity against various cell lines . It potently inhibits tubulin polymerisation and disrupts the microtubule dynamics of tubulin in cells . Moreover, it can cause G2/M phase cell cycle arrest and apoptosis in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tubulin . It inhibits tubulin polymerisation via binding to the colchicine site . This disruption of microtubule dynamics exposes the cell to mitotic catastrophe and metaphase arrest .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its antiproliferative activity . It has been shown to potently inhibit tubulin polymerisation and disrupt the microtubule dynamics of tubulin in cells .

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-11-4-8(5-12(23-2)15(11)24-3)13-14-9(17-7-18-14)6-10(19-13)16(20)21/h4-5,7,10,13,19H,6H2,1-3H3,(H,17,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGSQVPEJVYNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)

![4-[(1-Azetidinyl)methyl]phenylboronic Acid](/img/structure/B6343626.png)

![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)